molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

2-Chlorobenzimidazole

Cat. No.: B1347102
CAS No.: 4857-06-1
M. Wt: 152.58 g/mol
InChI Key: AYPSHJCKSDNETA-UHFFFAOYSA-N
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Description

2-Chlorobenzimidazole (C₇H₅ClN₂, molecular weight: 152.58 g/mol) is a halogenated benzimidazole derivative characterized by a chlorine atom at the 2-position of the benzimidazole ring. Its synthesis typically involves the reaction of benzimidazole-2-one with phosphoryl chloride (POCl₃) in the presence of phenol, yielding a compound with a melting point of 207–211°C . Key spectral identifiers include its SMILES string (Clc1nc2ccccc2[nH]1) and InChI key (AYPSHJCKSDNETA-UHFFFAOYSA-N) .

Preparation Methods

Chlorination of Benzimidazolones Using Phosphorus Oxychloride

One of the most established methods for preparing 2-chlorobenzimidazole derivatives involves the chlorination of 1,3-dihydro-benzimidazol-2-ones (benzimidazolones) using phosphorus oxychloride (POCl3). This method is notable for its high yield and operational simplicity.

  • Procedure : A mixture of benzimidazolone derivative and freshly distilled phosphorus oxychloride is heated at 120°C in a sealed pressure vessel for 6 hours, generating autogenous pressure (~2 bar). Gaseous hydrogen chloride may be introduced during the reaction to facilitate chlorination.
  • Workup : The reaction mixture is concentrated under reduced pressure, cooled with ice, and neutralized with aqueous ammonia. The precipitated product is filtered, washed, and dried over phosphorus pentoxide.
  • Yields and Purity : This method achieves yields up to 90% with high purity (95.6% by HPLC) of 2-chloro derivatives. For example, 2-chloro-6,6-difluoro-dioxolo[4,5-f]benzimidazole was obtained in 85-90% yield with melting points above 220°C.
  • Advantages : The process uses readily available reagents, is scalable, and produces minimal by-products. It is particularly effective for halogenated benzimidazolone substrates.
Parameter Details
Starting material 1,3-dihydro-benzimidazol-2-one
Chlorinating agent Phosphorus oxychloride (POCl3)
Temperature 120°C
Pressure Autogenous (~2 bar)
Reaction time 6 hours
Workup Neutralization with ammonia, filtration
Yield Up to 90%
Purity (HPLC) ~95.6%
Product melting point >220°C

Synthesis from 2-Hydroxybenzimidazole Using Bis(trichloromethyl) Carbonate

A novel and industrially favorable method involves the reaction of 2-hydroxybenzimidazole with bis(trichloromethyl) carbonate in the presence of an organic base in an organic solvent.

  • Procedure : 2-Hydroxybenzimidazole and an organic base (e.g., N,N-dimethylaniline or N-methylmorpholine) are dissolved in an organic solvent such as toluene, chloroform, 1,4-dioxane, or 2-methyltetrahydrofuran. The mixture is stirred at temperatures ranging from -30°C to 50°C while bis(trichloromethyl) carbonate is added dropwise. After addition, stirring continues for 0.5 to 12 hours.
  • Workup : The reaction mixture is neutralized to pH 7, layers are separated, and the organic layer is concentrated by rotary evaporation. The crude product is recrystallized from ethanol (typically 65%) to yield pure this compound.
  • Yields and Safety : This method offers a safer, cost-effective, and environmentally friendlier alternative with reduced waste generation. It is suitable for industrial scale-up.
  • Typical Conditions :
Parameter Details
Starting material 2-Hydroxybenzimidazole
Chlorinating agent Bis(trichloromethyl) carbonate
Organic base N,N-dimethylaniline or N-methylmorpholine
Solvent Toluene, chloroform, 1,4-dioxane, 2-methyltetrahydrofuran
Temperature -30 to 50°C
Reaction time 0.5 to 12 hours
Workup pH neutralization, extraction, recrystallization
Product purity High (via recrystallization)
  • Example : In a 1000 mL three-neck flask, 13.4 g of 2-hydroxybenzimidazole was dissolved in 300 mL of 1,4-dioxane with 12.6 mL of N,N-dimethylaniline at 10°C. Bis(trichloromethyl) carbonate (11.0 g) was added dropwise, followed by stirring for several hours. The product was isolated by neutralization, extraction, and recrystallization.

Multi-Step Synthesis via Reduction, Cyclization, and Diazotization

For halogenated derivatives such as 2-chloro-5,6-difluorobenzimidazole, a multi-step synthetic route is employed:

  • Starting Material : 4,5-difluoro-2-nitroaniline.
  • Steps :
    • Reduction of the nitro group to the corresponding amine.
    • Cyclization to form the benzimidazole ring.
    • Diazotization and subsequent chlorination to introduce the 2-chloro substituent.
  • Applications : This method is useful for preparing halogenated benzimidazoles for antiviral and other bioactive compounds.
  • Additional Halogenation : Further bromination or iodination can be performed on this compound to obtain dihalo derivatives.
Method Starting Material Chlorinating Agent Reaction Conditions Yield (%) Advantages Industrial Suitability
POCl3 Chlorination of Benzimidazolones 1,3-dihydro-benzimidazol-2-one Phosphorus oxychloride (POCl3) 120°C, sealed vessel, 6 h Up to 90 High yield, simple workup High
Bis(trichloromethyl) Carbonate Method 2-Hydroxybenzimidazole Bis(trichloromethyl) carbonate -30 to 50°C, 0.5-12 h High Safer, low waste, cost-effective Very High
Multi-step Reduction/Diazotization 4,5-difluoro-2-nitroaniline Various (including diazotization reagents) Multiple steps, moderate temps Moderate Enables halogenated derivatives Moderate
  • The POCl3 method is well-documented for its efficiency in producing 2-chloro derivatives with high purity and yield, especially for halogenated benzimidazoles with additional functional groups.
  • The bis(trichloromethyl) carbonate method addresses industrial concerns such as safety, cost, and environmental impact, making it a preferred choice for large-scale synthesis.
  • Multi-step syntheses allow for structural diversification but are more complex and less efficient for bulk production.
  • The choice of method depends on the desired substitution pattern, scale, and application of the this compound derivative.

The preparation of this compound can be efficiently achieved by chlorination of benzimidazolones using phosphorus oxychloride or by reaction of 2-hydroxybenzimidazole with bis(trichloromethyl) carbonate under organic base catalysis. Both methods offer high yields and purity, with the latter providing advantages in industrial safety and environmental impact. Multi-step synthetic routes enable access to halogenated derivatives for specialized applications. Selection of the appropriate method should consider the target compound’s substitution pattern, production scale, and process economics.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

The following table and analysis compare 2-chlorobenzimidazole with structurally related benzimidazole derivatives:

Compound Substituent(s) Key Properties Applications References
This compound Cl at 2-position mp 207–211°C; electron-withdrawing group reduces nucleophilicity Drug intermediates, antiviral agents, biocatalysis
Benzimidazole H at 2-position mp 170–173°C; higher nucleophilicity Base structure for agrochemicals, corrosion inhibitors
2-Methylbenzimidazole CH₃ at 2-position Electron-donating group enhances nucleophilicity; higher reaction yields Enzymatic aza-Michael additions (e.g., with phenyl vinyl sulfone)
2-Aminobenzimidazole NH₂ at 2-position Contains a guanidine-like group; versatile for polycyclic derivatives Antifungal agents, kinase inhibitors
2-Chloro-5,6-dibromobenzimidazole Cl at 2, Br at 5,6 Enhanced antiviral activity due to dihalogenation Potential treatment for cytomegalovirus infections

Physicochemical Properties

  • Melting Points : The chlorine atom increases molecular rigidity, resulting in a higher melting point (207–211°C) than benzimidazole (170–173°C) or 2-methylbenzimidazole .
  • Solubility: this compound is sparingly soluble in polar solvents (e.g., methanol), necessitating optimized conditions for biocatalytic reactions .

Biological Activity

2-Chlorobenzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antitumor, and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the second position of the benzimidazole ring. This structural modification influences its chemical properties and biological activities.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. A study evaluated several halogenated benzimidazoles, including 2-chloro derivatives, against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The results indicated that:

  • Activity against HCMV : The compound showed IC50 values ranging from 3 to 40 µM, indicating moderate antiviral efficacy.
  • Activity against HSV-1 : The IC50 values ranged from 50 to 90 µM, suggesting potential for therapeutic application but with noted cytotoxicity (IC50 = 10-100 µM) .

The order of antiviral activity was found to be Iodine > Bromine > Chlorine > Fluorine, with 2-chloro derivatives being less effective than their bromo and iodo counterparts but still showing promise.

Antitumor Activity

The antitumor potential of this compound has also been explored. In a study involving newly synthesized benzimidazole derivatives, compounds were tested on various human lung cancer cell lines (A549, HCC827, NCI-H358). Key findings included:

  • IC50 Values : For the chloro-substituted derivative (compound 8 ), IC50 values were reported as follows:
    • A549: 6.75 ± 0.19 µM (2D), 9.31 ± 0.78 µM (3D)
    • HCC827: 6.26 ± 0.33 µM (2D), 20.46 ± 8.63 µM (3D)
    • NCI-H358: 6.48 ± 0.11 µM (2D), 16.00 ± 9.38 µM (3D)

These results indicate that while the compound is more effective in two-dimensional assays compared to three-dimensional cultures, it holds significant potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. A study utilized broth microdilution methods to evaluate its effectiveness against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The findings suggested:

  • Antibacterial Efficacy : Compounds derived from benzimidazoles exhibited promising antibacterial activity, particularly in lower concentrations .

Case Study 1: Synthesis and Evaluation

A recent study isolated this compound from Melia dubia leaf extract and characterized its structure through various analytical techniques. The isolation process highlighted the compound's potential as a precursor for synthesizing other biologically active derivatives .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at specific positions on the benzimidazole ring significantly influenced biological activity. This highlights the importance of chemical structure in determining the efficacy of compounds like this compound in therapeutic applications .

Data Summary Table

Biological ActivityIC50 Values (µM)References
HCMV3 - 40
HSV-150 - 90
A549 Cell Line6.75 (2D), 9.31 (3D)
HCC827 Cell Line6.26 (2D), 20.46 (3D)
NCI-H358 Cell Line6.48 (2D), 16.00 (3D)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chlorobenzimidazole, and how can purity be verified?

  • Methodological Answer : this compound is commonly synthesized via the reaction of benzimidazole-2-one with phosphoryl chloride (POCl₃) in the presence of phenol . Alternative methods include alkylation with dimethyl sulfate, diethyl sulfate, or benzyl chloride to produce derivatives like 1-methyl-2-chlorobenzimidazole . Purity verification typically involves:

  • Melting Point Analysis : The compound has a reported melting point range of 207–211°C .
  • Chromatography : HPLC with acetonitrile/water mobile phases (e.g., 70:30) can confirm purity >95% .
  • Spectroscopic Data : Compare 1H^1H-NMR and 13C^{13}C-NMR spectra with literature values to resolve structural ambiguities .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Classified as a flammable solid (WGK 3) with skin/eye irritation and STOT SE 3 toxicity. Use PPE (gloves, goggles, respirators) and work in a fume hood .
  • Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent decomposition .

Advanced Research Questions

Q. How can regioselective alkylation of this compound be achieved, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer : Regioselective alkylation at the N1 or N3 position is influenced by reaction conditions. For example:

  • N1 Alkylation : Use sodium hydride (NaH) and ethyl bromoacetate in anhydrous DMF to favor N1 substitution (51% yield for compound 9 ) .
  • N3 Alkylation : Alternative pathways (e.g., Scheme 2 in ) yield N3-substituted derivatives (22% yield for compound 10 ) .
  • Analytical Resolution :
  • HPLC Retention Times : Compounds 9 and 10 exhibit distinct retention times (8.3 min vs. 5.6 min) under isocratic conditions (70% acetonitrile, 1.0 mL/min flow rate) .
  • Regiospecific Synthesis : Confirm structures via independent synthetic routes (e.g., pre-alkylation before cyclization) to avoid tautomeric equilibria .

Q. What mechanistic insights explain the photochemical behavior of this compound, and how does it compare to related compounds?

  • Methodological Answer :

  • Photodissociation : Under UV light, this compound undergoes homolytic cleavage of the C–Cl bond, generating a benzimidazolyl radical. This parallels the photolysis of 2-thiobenzimidazole but differs in recombination products (e.g., no observed 2,2'-dibenzimidazole formation) .
  • Comparative Analysis : Unlike benzothiazole, which forms dimers (e.g., 2,2'-dibenzothiazole) via radical recombination, this compound primarily yields 2-oxo derivatives under oxidative conditions .

Q. How can researchers address contradictions in spectral data or synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference 1H^1H-NMR and 13C^{13}C-NMR with X-ray crystallography or DFT calculations (e.g., NH hydrogen distances: 2.41–2.61 Å for 2-aminobenzimidazoles vs. 2.13 Å for thioureas) .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., excess hydrazine monohydrate for 2-hydrazinobenzimidazole synthesis) or use flash chromatography to separate regioisomers .

Q. What strategies enable the use of this compound as a precursor for fluorescent probes in biological studies?

  • Methodological Answer :

  • Functionalization : React with phenylglyoxylic acid and hydrazine to form triazinobenzimidazole scaffolds (e.g., compounds 8–10 ), which exhibit fluorescence for adenosine receptor labeling .
  • Probe Design : Incorporate ethyl bromoacetate for solubility enhancement and target-specific modifications (e.g., A1/A2B adenosine receptor binding motifs) .

Q. Methodological Best Practices

Q. How should researchers design experiments to replicate literature-reported syntheses of this compound derivatives?

  • Guidelines :

  • Stepwise Reproducibility : Follow documented procedures (e.g., 12-hour reflux in glacial acetic acid for cyclization) and validate intermediates via melting points or TLC.
  • Troubleshooting : If yields diverge, test alternative catalysts (e.g., NaH vs. K₂CO₃) or solvents (DMF vs. THF) .

Q. What frameworks assist in formulating rigorous research questions for this compound studies?

  • Frameworks :

  • PICO : Define population (e.g., catalytic systems), intervention (e.g., alkylation conditions), comparison (e.g., regioselectivity outcomes), and outcomes (e.g., yield/purity) .
  • FINER Criteria : Ensure questions are Feasible, Novel (e.g., unexplored photochemical pathways), and Relevant to drug discovery or materials science .

Properties

IUPAC Name

2-chloro-1H-benzimidazole
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InChI

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
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InChI Key

AYPSHJCKSDNETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5ClN2
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DSSTOX Substance ID

DTXSID8063626
Record name 1H-Benzimidazole, 2-chloro-
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Molecular Weight

152.58 g/mol
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CAS No.

4857-06-1
Record name 2-Chlorobenzimidazole
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Synthesis routes and methods I

Procedure details

2-Hydroxy-1H-benzimidazole (62 g, 0.46 mole) was added to phosphorous oxychloride (200 mL) and the mixture was refluxed for 4.5 hours. The resulting solution was poured over 4 L of ice and the mixture was made strongly basic with ammonium hydroxide. The resulting solid was isolated by filtration, washed with water and dried to provide crude 2-chloro-1H-benzimidazole.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-benzimidazolinone (11.0 g.) and conc. hydrochloric acid (1 drop) in phosphorus oxychloride (126 g.) was stirred for 14 hours at 110° C. After cooling, the mixture was concentrated under reduced pressure to remove excess phosphorus oxychloride. Water was added to the residue and sodium bicarbonate was added thereto to neutralize the mixture. The resulting mixture was extracted four times with ethyl acetate. The combined ethyl acetate extracts were washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give crystals of 2-chlorobenzimidazole (11.0 g.). To the crystals were added aminoacetaldehyde diethyl acetal (35.5 g.) and dried toluene (80 ml.) and the resulting solution was stirred for 17 hours at 115° C. After cooling, the reaction mixture was extracted by adding a sodium bicarbonate aqueous solution and ethyl acetate. The aqueous layer was further extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with water and a saturated sodium chloride aqueous solution and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give oil. The oil was crystallized by adding benzene and hexane to give 2-benzimidazolylaminoacetaldehyde diethyl acetal (11.0 g.), mp 117° to 121° C. The mother liquor was purified by column chromatography on silica gel (100 g.) using a mixture of ethyl acetate and benzene (1:1) to give the same compound (1.5 g.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) was heated at reflux temperature for 1 h to obtain a solution. Gaseous HCl was bubbled into the refluxing solution for 4 h and the solution then concentrated on a rotary evaporator. The residue was added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 h. The resulting mixture consisted of 2 liquid layers and a solid. The solid was collected and recrystallized from ethyl acetate and methanol.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chlorobenzimidazole
2-Chlorobenzimidazole
2-Chlorobenzimidazole
2-Chlorobenzimidazole
2-Chlorobenzimidazole

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